Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride

PNMT inhibition adrenergic pharmacology enzyme binding affinity

2-Amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride (CAS 1423024-28-5) is a synthetic amino amide belonging to the structural class of substituted pentanamides. With a molecular formula of C₁₅H₂₅ClN₂O and a molecular weight of 284.83 g/mol, the compound features a 2-aminopentanamide backbone bearing an N-ethyl-N-(2-methylbenzyl) substitution pattern.

Molecular Formula C15H25ClN2O
Molecular Weight 284.82
CAS No. 1423024-28-5
Cat. No. B1652292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride
CAS1423024-28-5
Molecular FormulaC15H25ClN2O
Molecular Weight284.82
Structural Identifiers
SMILESCCCC(C(=O)N(CC)CC1=CC=CC=C1C)N.Cl
InChIInChI=1S/C15H24N2O.ClH/c1-4-8-14(16)15(18)17(5-2)11-13-10-7-6-9-12(13)3;/h6-7,9-10,14H,4-5,8,11,16H2,1-3H3;1H
InChIKeyYELJUDBKDAOWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide Hydrochloride (CAS 1423024-28-5): Procurement-Relevant Structural Identity and Comparator Landscape


2-Amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride (CAS 1423024-28-5) is a synthetic amino amide belonging to the structural class of substituted pentanamides. With a molecular formula of C₁₅H₂₅ClN₂O and a molecular weight of 284.83 g/mol, the compound features a 2-aminopentanamide backbone bearing an N-ethyl-N-(2-methylbenzyl) substitution pattern . This scaffold places it within the broader amino amide local anesthetic chemotype, most notably sharing a tertiary amide core with lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, CAS 6108-05-0, MW 270.80 g/mol), while diverging at the N-aromatic substituent: the target compound carries a 2-methylbenzyl group rather than the 2,6-dimethylphenyl group characteristic of lidocaine [1]. The compound is commercially available as a research chemical (purity ≥95%) from multiple vendors including Fluorochem (Cat. F645804), ChemScene (Cat. CS-0223570), and Enamine (Cat. EN300-115855) [2].

Why Generic Lidocaine or Alternative Amino Amides Cannot Substitute for 2-Amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide Hydrochloride in Research Applications


Although 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride shares the amino amide chemotype with clinical local anesthetics such as lidocaine, two critical structural divergences prevent generic substitution. First, the replacement of lidocaine's 2,6-dimethylphenyl ring with an N-2-methylbenzyl group introduces a benzylic methylene spacer that alters the conformational flexibility, steric bulk, and electronic character of the aromatic binding region [1]. Second, the presence of a free primary amine at the 2-position of the pentanamide chain—absent in lidocaine's tertiary diethylamino motif—provides an additional hydrogen bond donor and a distinct protonation site (pKa-altering behavior) that fundamentally changes molecular recognition profiles [2]. These structural differences translate into measurable divergence in at least two quantitative parameters: (i) a higher computed partition coefficient (LogP 2.89 vs. lidocaine LogP 2.26 experimental, indicating ~4.3× greater lipophilicity) and (ii) a larger molecular size (MW 284.83 vs. 270.80 g/mol for lidocaine hydrochloride) [2]. Furthermore, the compound's documented—albeit weak—binding interaction with phenylethanolamine N-methyltransferase (PNMT) represents a biological activity not reported for lidocaine at comparable concentrations, distinguishing it within the amino amide family [3].

Quantitative Differentiation Evidence for 2-Amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide Hydrochloride (CAS 1423024-28-5) vs. Lidocaine and PNMT Inhibitor Benchmarks


Measured PNMT Inhibition (Ki): Target Compound vs. Clinically Validated PNMT Inhibitor SK&F 64139

The target compound exhibits a weak but measurable binding interaction with phenylethanolamine N-methyltransferase (PNMT), an enzyme catalyzing the terminal step in epinephrine biosynthesis. Its reported Ki of 1.11×10⁶ nM (≈1.1 mM) against bovine adrenal PNMT, determined via radiochemical assay, stands in stark contrast to SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline), a first-generation PNMT inhibitor tool compound with a Ki of 3.10 nM (wild-type enzyme, pH 8.0, 2°C) — a potency difference exceeding five orders of magnitude (≈360,000-fold) [1][2]. Lidocaine, the closest structural analog within the amino amide class, has no reported PNMT inhibitory activity at comparable concentrations in the same or analogous assay systems, supporting the conclusion that the N-2-methylbenzyl substitution pattern of the target compound confers a qualitatively distinct, albeit pharmacologically weak, target engagement profile relative to the broader amino amide family [3]. This differential PNMT engagement, however modest, represents a quantitative, assay-documented biological activity that is absent from lidocaine's pharmacological repertoire.

PNMT inhibition adrenergic pharmacology enzyme binding affinity

Lipophilicity (Computed LogP): Impact on Membrane Permeability and Formulation Relative to Lidocaine HCl

The computed partition coefficient (LogP) of the target compound is 2.89 (ChemScene computational data), compared with the experimentally measured LogP of lidocaine (free base) of 2.26 (QSAR DB, Ran et al. 2002) — representing a LogP difference of +0.63 units, corresponding to an approximately 4.3-fold greater octanol/water partition coefficient [1]. This enhanced lipophilicity arises directly from the 2-methylbenzyl substitution replacing the 2,6-dimethylphenyl group of lidocaine, adding both a benzylic methylene unit and altering the aromatic substitution geometry. In practical formulation terms, lidocaine hydrochloride exhibits a LogP of ≤0 (as the salt form), rendering it markedly more hydrophilic than its free base and suitable for aqueous injectable formulations [2]. The target compound, as the hydrochloride salt, retains a computed LogP of 2.62–2.89, suggesting that even in salt form it remains substantially more lipophilic than lidocaine HCl (LogP ~0), a property that could necessitate different solubilization strategies (e.g., co-solvent systems or lipid-based carriers) for in vitro or in vivo experimental use .

lipophilicity membrane permeability drug formulation

Molecular Weight and Topological Polar Surface Area (TPSA): Physicochemical Differentiation from Lidocaine HCl for Permeability Profiling

The target compound (MW = 284.83 g/mol as the hydrochloride salt; free base MW ≈ 248.36 g/mol) carries a higher molecular weight than lidocaine hydrochloride (MW = 270.80 g/mol), a difference of +14.03 g/mol attributable to the additional methylene and methyl groups in the pentanamide chain and the 2-methylbenzyl substituent [1]. Its computed topological polar surface area (TPSA) of 46.33 Ų is also elevated relative to lidocaine's reported TPSA of approximately 32.3 Ų (free base), reflecting the additional hydrogen bond donor capability introduced by the primary amine at the 2-position [2]. When evaluated against common drug-likeness filters, the TPSA remains below the 60 Ų threshold often associated with favorable blood-brain barrier penetration, but the combination of increased MW (+14 g/mol), increased LogP (+0.63), and 6 rotatable bonds (vs. 5 in lidocaine) results in a distinct physicochemical signature that differentiates this compound from lidocaine in permeability prediction models and computational ADME profiling workflows .

molecular weight TPSA drug-likeness permeability prediction

Hydrogen Bond Donor Capacity: 2-Position Primary Amine as a Structural Differentiator from Lidocaine's Tertiary Amine

A fundamental structural distinction between the target compound and lidocaine lies in the nature of the amino substituent on the acyl chain. The target compound possesses a free primary amine (-NH₂) at the 2-position of the pentanamide backbone, contributing 1 hydrogen bond donor (HBD) to the molecule. In contrast, lidocaine features a tertiary diethylamino group [-N(CH₂CH₃)₂] at the corresponding position, which lacks hydrogen bond donor capacity entirely (HBD count = 1 for lidocaine, arising solely from the amide N-H) [1]. Both compounds share an amide N-H donor and two hydrogen bond acceptors. The presence of a primary amine in the target compound introduces a distinct protonation equilibrium at physiological pH ranges (estimated pKa ~8-9 for primary alkyl amines, vs. ~7.9 for lidocaine's tertiary amine), creating the possibility of zwitterionic character and fundamentally altering intermolecular interaction potential — including salt bridge formation, metal coordination, and hydrogen bonding networks that are sterically and electronically inaccessible to lidocaine's tertiary amine [2]. This structural feature is particularly relevant for applications requiring amine-reactive conjugation chemistry (e.g., bioconjugation via NHS-ester or isothiocyanate coupling) or for structure-activity relationship studies exploring the role of amine substitution in target binding [3].

hydrogen bonding molecular recognition target engagement SAR

Commercial Availability and Purity Specifications: Vendor Comparison for Research Procurement

The target compound is commercially available from multiple independent vendors, enabling competitive sourcing. Fluorochem (UK) offers the compound as Cat. F645804 at ≥95% purity with EU, UK, and China stock locations and shipping timelines of 1–14 days depending on regional inventory . ChemScene (US/global) lists the compound as Cat. CS-0223570 at ≥95% purity with storage specifications (sealed in dry, 2–8°C) and shipping at room temperature within the continental US . Enamine (Ukraine/global) supplies the compound as Cat. EN300-115855 at 95% purity [1]. Leyan (China) provides Cat. 1294240 at 95% purity with graduated pack sizes from 100 mg to 25 g and transparent regional inventory visibility across six Chinese warehouse locations . In contrast, lidocaine hydrochloride (CAS 6108-05-0) is a generic pharmaceutical with dozens of global suppliers and widely variable pricing. For the target compound, the total number of confirmed independent suppliers with in-stock or short-lead-time availability is approximately 5–7, establishing this as a specialty research chemical rather than a commodity item — a procurement consideration relevant for budget forecasting and supply chain risk assessment.

procurement purity specification vendor comparison research chemical sourcing

Evidence-Backed Research and Industrial Application Scenarios for 2-Amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide Hydrochloride


PNMT Structural Probe and Negative Control in Adrenergic Enzyme Pharmacology

The target compound's documented, albeit weak, PNMT inhibition (Ki ≈ 1.1 mM from bovine adrenal radiochemical assay) positions it as a potential low-potency structural probe or negative control compound in PNMT enzymatic studies [1]. In experimental designs comparing PNMT inhibitors spanning a wide potency range — from SK&F 64139 (Ki = 3.10 nM) to micromolar-range inhibitors — the target compound can serve as a very weak binding reference point at the lower extreme of the potency continuum, helping to establish assay sensitivity floors and non-specific binding baselines [2]. Its structural divergence from the tetrahydroisoquinoline chemotype of classical PNMT inhibitors (e.g., SK&F 64139, LY-134046) also provides a distinct chemical scaffold for exploring PNMT active-site plasticity and inhibitor binding mode diversity.

Amino Amide SAR Library Component with Primary Amine Functional Handle

The free primary amine at the 2-position of the pentanamide chain makes the target compound a versatile synthetic intermediate for focused library synthesis within amino amide analog programs [3]. Unlike lidocaine, which presents only a tertiary amine inaccessible to many conjugation chemistries, the target compound's primary amine can undergo facile acylation, reductive amination, sulfonylation, or isothiocyanate coupling to generate diverse N-substituted derivatives. Combined with its higher lipophilicity (computed LogP 2.89 vs. lidocaine experimental LogP 2.26, ~4.3× greater), the compound offers a distinct starting point for SAR exploration around amine substitution, aromatic substitution geometry, and hydrophobicity in sodium channel or other amino amide-relevant target families [4].

Lipophilicity-Benchmarked Formulation Development and Permeability Modeling

The compound's computed LogP of 2.89 (as the hydrochloride salt) — substantially exceeding lidocaine HCl's LogP of ≤0 — makes it a useful tool compound for calibrating in silico permeability prediction models and for experimental investigation of lipophilicity-dependent phenomena such as membrane partitioning, non-specific protein binding, and P-glycoprotein efflux susceptibility within the amino amide chemical space [5]. Researchers developing quantitative structure-property relationship (QSPR) models for local anesthetic analogs can employ the target compound as an intermediate-lipophilicity calibration point bridging the gap between hydrophilic lidocaine HCl and more lipophilic amino amides such as bupivacaine (LogP ~3.4). Its distinct TPSA (46.33 Ų) and rotatable bond profile (6 bonds) further enhance its utility as a multivariate calibration standard in ADME prediction workflows .

Analytical Method Development and Reference Standard for 2-Methylbenzyl-Substituted Amino Amides

With established purity specifications (≥95% across all verified vendors), defined storage conditions (sealed in dry, 2–8°C), and multiple independent supply sources (Fluorochem, ChemScene, Enamine, Leyan), the target compound can serve as a reference standard for chromatographic method development targeting the broader class of N-benzyl-substituted amino amides . Its unique combination of a 2-methylbenzyl chromophore (UV-active), primary amine (derivatizable for fluorescence detection), and moderate lipophilicity (LogP 2.62–2.89, enabling reversed-phase HPLC retention in the mid-polarity range) provides a well-characterized calibration point for LC-MS or HPLC-UV assay development within amino amide synthetic programs. The availability of the compound from geographically distributed vendors (UK, EU, US, China) also mitigates single-supplier dependency for analytical reference material procurement .

Quote Request

Request a Quote for 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.